molecular formula C17H21NO B1385556 4-Isopropoxy-N-(4-methylbenzyl)aniline CAS No. 1037146-25-0

4-Isopropoxy-N-(4-methylbenzyl)aniline

Cat. No.: B1385556
CAS No.: 1037146-25-0
M. Wt: 255.35 g/mol
InChI Key: YXIUIZAVPABKSZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzylamine and 4-isopropoxyaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are commonly used to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Isopropoxy-N-(4-methylbenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Isopropoxy-N-(4-methylbenzyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(4-methylbenzyl)aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-Isopropoxy-N-(4-methylbenzyl)aniline can be compared with other similar compounds:

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)19-17-10-8-16(9-11-17)18-12-15-6-4-14(3)5-7-15/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIUIZAVPABKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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